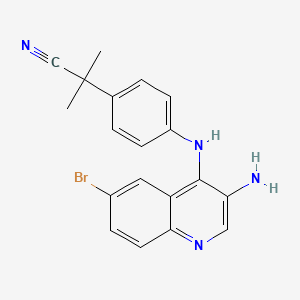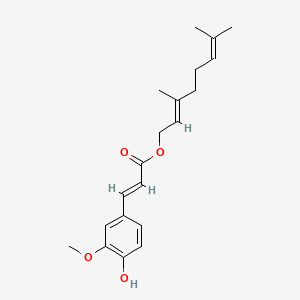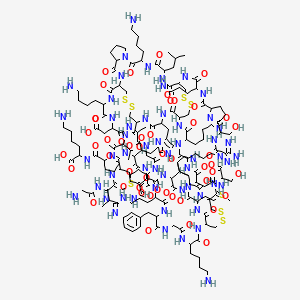![molecular formula C11H12N4O B585852 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline CAS No. 1794810-51-7](/img/structure/B585852.png)
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (NO) bonded to an amine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline typically involves the nitrosation of an amine precursor. The general reaction involves the treatment of 5-amino-7-methylquinoline with nitrous acid (HNO2) in the presence of a secondary amine, such as N-methylaniline. The reaction conditions often require an acidic environment to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered electronic and structural properties.
Reduction: Amino derivatives with different reactivity and stability.
Substitution: Substituted quinoline derivatives with diverse functional groups.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles.
Biology: In biological research, the compound is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the behavior of nitrosamines in biological systems.
Medicine: The compound’s potential as a therapeutic agent is explored, particularly in the context of its interactions with biological macromolecules.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline involves its interaction with nucleophilic sites in biological macromolecules. The nitroso group can undergo metabolic activation to form reactive intermediates, such as alkyldiazonium ions, which can alkylate DNA bases, leading to mutations. The compound’s effects are mediated through its ability to modify nucleic acids and proteins, disrupting normal cellular processes.
相似化合物的比较
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is unique due to its specific structural features, including the quinoline ring and the presence of both amino and nitroso groups. Compared to other nitrosamines, it exhibits distinct reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
N-(5-amino-7-methylquinolin-6-yl)-N-methylnitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)15(2)14-16/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVMBPWBTMSKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N(C)N=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

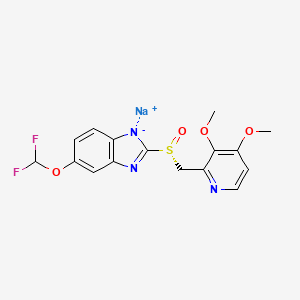
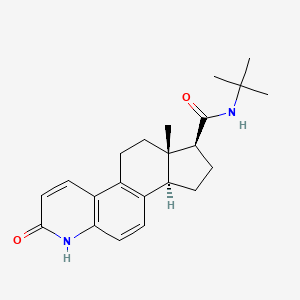

![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)
